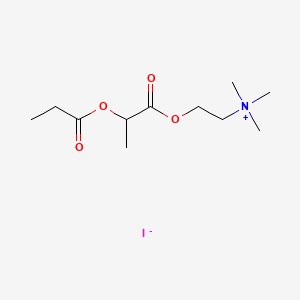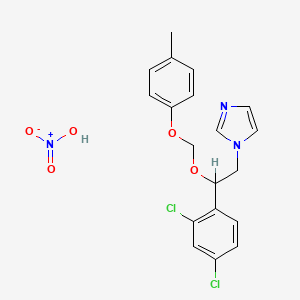
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methylphenoxy groups, suggests potential for significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Etherification: The next step is the etherification of the dichlorophenyl intermediate with 4-methylphenol to form the 4-methylphenoxy derivative.
Imidazole Ring Formation: The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Nitration: Finally, the compound is nitrated to form the nitrate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in antifungal or antibacterial treatments.
Industry: Use in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets might include cytochrome P450 enzymes, ion channels, or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole: Lacks the 4-methylphenoxy group, potentially altering its biological activity.
1-(2-(2,4-Dichlorophenyl)-2-((4-chlorophenoxy)methoxy)ethyl)-1H-imidazole: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and methylphenoxy groups in 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate makes it unique, potentially offering a combination of properties not found in other similar compounds. This could result in distinct biological activities or applications in various fields.
特性
CAS番号 |
71821-03-9 |
|---|---|
分子式 |
C19H19Cl2N3O5 |
分子量 |
440.3 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-[(4-methylphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c1-14-2-5-16(6-3-14)24-13-25-19(11-23-9-8-22-12-23)17-7-4-15(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChIキー |
SXWUZWLRPXHQIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
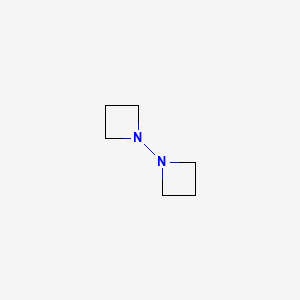
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)

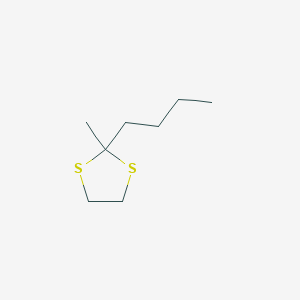
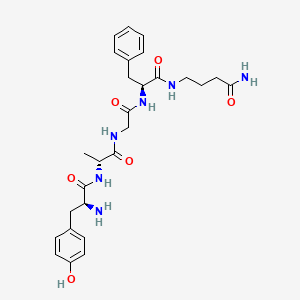

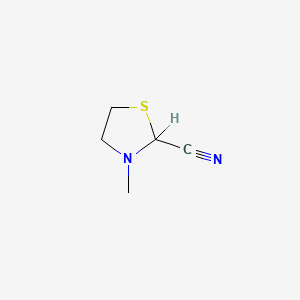
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)


![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
